1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both fluorobenzene and indole sulfonyl chloride groups, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride can be synthesized through a multi-step process involving the reaction of 2-fluorobenzenesulfonyl chloride with indole derivatives. The reaction typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often involve maintaining a low temperature to control the reactivity of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and fluorobenzene groups into target molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzenesulfonyl chloride: A simpler compound with similar reactivity but lacking the indole group.
Indole-2-sulfonyl chloride: Similar structure but without the fluorobenzene group.
Benzene-1-sulfonyl chloride: Lacks both the fluorine and indole groups, making it less versatile.
Uniqueness
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride is unique due to the presence of both fluorobenzene and indole sulfonyl chloride groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
530116-15-5 |
---|---|
Molekularformel |
C14H9ClFNO4S2 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)sulfonylindole-2-sulfonyl chloride |
InChI |
InChI=1S/C14H9ClFNO4S2/c15-22(18,19)14-9-10-5-1-3-7-12(10)17(14)23(20,21)13-8-4-2-6-11(13)16/h1-9H |
InChI-Schlüssel |
IZKBXCLKBXWHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.